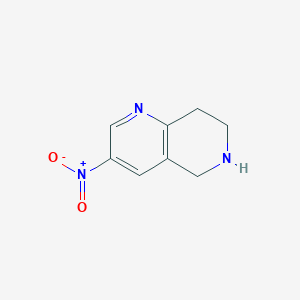

3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine

Description

Properties

IUPAC Name |

3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c12-11(13)7-3-6-4-9-2-1-8(6)10-5-7/h3,5,9H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGYRPWPCCHANJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50558627 | |

| Record name | 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123792-68-7 | |

| Record name | 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Proposed Synthesis of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine: A Technical Guide

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract: This document outlines a proposed synthetic pathway for 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine, a molecule of interest for further chemical and pharmaceutical development. As no direct synthesis has been reported in the peer-reviewed literature, this guide details a plausible two-stage approach. The initial stage focuses on the construction of the core 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold via a cobalt-catalyzed [2+2+2] cyclization. The subsequent stage details the regioselective nitration at the 3-position of the heterocyclic ring. This guide provides in-depth experimental protocols derived from analogous transformations, a summary of expected yields, and a visual representation of the synthetic pathway to aid in laboratory-scale synthesis and process development.

Overview of the Synthetic Strategy

The proposed synthesis is a two-step process, commencing with the formation of the saturated heterocyclic core, followed by the introduction of the nitro functional group.

Stage 1: Synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine Scaffold

The construction of the core scaffold will be achieved through a microwave-promoted, cobalt-catalyzed intramolecular [2+2+2] cyclization of a dialkynylnitrile precursor. This method has been demonstrated to be effective for the synthesis of this specific heterocyclic system.[1][2][3]

Stage 2: Nitration of the Scaffold

The introduction of the nitro group at the 3-position of the 5,6,7,8-tetrahydro-1,6-naphthyridine is proposed to proceed via the formation of an N-nitropyridinium intermediate. This is a known method for the regioselective nitration of pyridine rings at the 3-position, which is typically challenging via standard electrophilic aromatic substitution due to the deactivating nature of the nitrogen atom.[4][5][6]

Experimental Protocols

Stage 1: Synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine

This stage is based on the cobalt-catalyzed [2+2+2] cyclization methodology.

Step 1.1: Synthesis of the Dialkynylnitrile Precursor

The dialkynylnitrile precursor is synthesized from commercially available starting materials. The specific precursor for the parent 5,6,7,8-tetrahydro-1,6-naphthyridine would be N-(prop-2-yn-1-yl)prop-2-yn-1-amine, which is then reacted with an appropriate nitrile-containing electrophile. For the purpose of this guide, we will assume the successful synthesis of the required dialkynylnitrile.

Step 1.2: Cobalt-Catalyzed [2+2+2] Cyclization

-

Reaction Setup: To a microwave process vial, add the dialkynylnitrile precursor, an external alkyne (e.g., diphenylacetylene for a substituted product, or a simpler alkyne for the parent compound if applicable to the specific cobalt-catalyzed cyclization), and a suitable solvent such as 1,2-dichloroethane.

-

Catalyst Addition: Add the cobalt catalyst, for example, CpCo(CO)₂ (cyclopentadienylcobalt dicarbonyl), typically at a loading of 10-20 mol %.

-

Microwave Irradiation: Seal the vial and subject it to microwave irradiation. Typical conditions may range from 120-160 °C for 15-30 minutes. The reaction should be monitored by TLC or LC-MS for the consumption of the starting material.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the 5,6,7,8-tetrahydro-1,6-naphthyridine product.

Stage 2: Synthesis of this compound

This stage employs a nitration procedure effective for pyridine-like heterocycles.

-

Formation of the N-Nitropyridinium Intermediate: In a round-bottom flask, dissolve the 5,6,7,8-tetrahydro-1,6-naphthyridine in an organic solvent such as dichloromethane or chloroform. Cool the solution to 0 °C in an ice bath. Add a solution of dinitrogen pentoxide (N₂O₅) in the same solvent dropwise. The reaction is stirred at this temperature for a specified time (e.g., 1-2 hours) to form the N-nitro-tetrahydronaphthyridinium salt.

-

Rearrangement to the 3-Nitro Product: The reaction mixture containing the N-nitropyridinium intermediate is then carefully added to an aqueous solution of sodium bisulfite (NaHSO₃) or sulfur dioxide (SO₂) at a controlled temperature. This facilitates the rearrangement of the nitro group to the 3-position.

-

Work-up and Purification: The reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution) and extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final this compound.

Quantitative Data

The following table summarizes representative yields for the key transformations based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Transformation | Reagents and Conditions | Representative Yield (%) | Reference |

| Stage 1 | ||||

| 1.2 | Cobalt-Catalyzed [2+2+2] Cyclization | Dialkynylnitrile, external alkyne, CpCo(CO)₂, DCE, Microwave, 120-160 °C, 15-30 min | 60-70 | [1] |

| Stage 2 | ||||

| 2.1 | Nitration via N-Nitropyridinium Intermediate | 5,6,7,8-tetrahydro-1,6-naphthyridine, N₂O₅, CH₂Cl₂, then aq. NaHSO₃ | ~77 (for pyridine) | [4][5] |

Visualization of the Synthesis Pathway

The following diagram illustrates the proposed logical flow for the synthesis of this compound.

References

- 1. meta-Nitration of Pyridines and Quinolines through Oxazino Azines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Provide the detailed mechanism for the oxidation of 1,2,3,4-tetrahydroqui.. [askfilo.com]

- 4. researchgate.net [researchgate.net]

- 5. Nitropyridines, Their Synthesis and Reactions | Semantic Scholar [semanticscholar.org]

- 6. chempanda.com [chempanda.com]

An In-depth Technical Guide on the Physicochemical Properties of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine. Due to the limited availability of direct experimental data for this specific compound, this document combines known values with estimated properties based on the characteristics of the parent scaffold and the influence of the nitro functional group. Detailed experimental protocols for determining key physicochemical parameters are also provided to facilitate further research and characterization of this and similar molecules.

Introduction

This compound is a heterocyclic organic compound featuring a tetrahydronaphthyridine core functionalized with a nitro group. The naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-infectious, and neurological effects.[1][2] The introduction of a nitro group, a strong electron-withdrawing moiety, can significantly modulate the electronic, steric, and lipophilic properties of the parent molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile.[3][4] Understanding the fundamental physicochemical properties of this compound is therefore crucial for its potential development as a therapeutic agent.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of this compound is presented in Table 1. It is important to note that while the molecular formula and weight are confirmed, other values are estimations derived from the properties of the parent compound, 5,6,7,8-tetrahydro-1,6-naphthyridine, and the general effects of nitration on aromatic systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₈H₉N₃O₂ | ChemicalBook |

| Molecular Weight | 179.18 g/mol | ChemicalBook |

| Melting Point (°C) | No data available (Expected to be a solid at room temperature) | - |

| Boiling Point (°C) | No data available (Likely to decompose at high temperatures) | - |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO and DMF | General properties of nitroaromatic compounds |

| pKa | Estimated to be weakly basic due to the pyridine nitrogens, with the nitro group reducing basicity compared to the parent compound. | Theoretical Estimation |

| logP (Octanol/Water) | Estimated to be higher than the parent compound (0.3) due to the nitro group. | Theoretical Estimation |

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These protocols are standard procedures applicable to the characterization of novel organic compounds.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.[5]

-

Procedure:

-

A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 1-2 mm.[5][6]

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.[7]

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire solid has turned into a liquid (completion) are recorded as the melting point range.[7] A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.

-

Solubility Determination

Solubility provides insights into the polarity of a molecule and its likely behavior in different biological and formulation environments.

-

Apparatus: Test tubes, vortex mixer, analytical balance.

-

Procedure:

-

A small, accurately weighed amount of the compound (e.g., 1 mg) is placed in a test tube.[8]

-

A known volume of the solvent (e.g., 1 mL of water, ethanol, DMSO) is added.[8][9]

-

The mixture is vortexed vigorously for a set period (e.g., 1 minute).[10]

-

The solution is visually inspected for the presence of undissolved solid. The compound is classified as soluble, sparingly soluble, or insoluble.[10]

-

For quantitative analysis, the saturated solution can be filtered, and the concentration of the dissolved compound determined by a suitable analytical method like UV-Vis spectroscopy or HPLC.

-

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is critical for understanding the ionization state of a drug at physiological pH.

-

Apparatus: Potentiometric titrator or a pH meter with a calibrated electrode, magnetic stirrer, burette.

-

Procedure (Potentiometric Titration):

-

A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).[11]

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[11]

-

The pH of the solution is measured after each addition of the titrant.[11]

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the inflection point of the titration curve.[12]

-

-

Alternative Method (¹H NMR Spectroscopy):

-

The ¹H NMR spectra of the compound are recorded in a series of buffers with different pH values.[13]

-

The chemical shifts of protons adjacent to the ionizable centers will change as a function of pH.

-

The pKa can be determined by fitting the chemical shift data to the Henderson-Hasselbalch equation.[13]

-

logP Determination (Octanol/Water Partition Coefficient)

The logP value is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Apparatus: Separatory funnel or vials, shaker, analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).

-

Procedure (Shake-Flask Method):

-

A solution of the compound is prepared in either water-saturated octanol or octanol-saturated water.[14]

-

Equal volumes of the octanol and aqueous phases are combined in a separatory funnel or vial.[14]

-

The mixture is shaken until equilibrium is reached.[15]

-

The two phases are separated by centrifugation.

-

The concentration of the compound in each phase is determined.

-

The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[16]

-

-

Alternative Method (HPLC):

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the determination of the key physicochemical properties of a novel chemical entity like this compound.

Caption: Workflow for Physicochemical Characterization.

Conclusion

While experimental data on this compound is limited, this guide provides a foundational understanding of its expected physicochemical properties and detailed protocols for their empirical determination. The presence of the tetrahydronaphthyridine core suggests potential biological activity, and the nitro group is expected to significantly influence its drug-like properties. Further experimental characterization as outlined in this document is essential to fully elucidate the profile of this compound and to guide its potential application in drug discovery and development.

References

- 1. Biological Activity of Naturally Derived Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.ws [chem.ws]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. acdlabs.com [acdlabs.com]

- 17. longdom.org [longdom.org]

An In-depth Technical Guide to 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS No. 123792-68-7)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this guide aims to be a comprehensive resource, specific experimental data for 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS No. 123792-68-7) is limited in publicly available scientific literature. The information presented herein is a consolidation of data on the broader class of naphthyridines, tetrahydronaphthyridines, and related nitro-substituted heterocyclic compounds, providing a predictive context for the properties and potential applications of the target molecule.

Introduction

This compound is a heterocyclic compound belonging to the naphthyridine class of molecules. Naphthyridines, consisting of two fused pyridine rings, and their hydrogenated derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a nitro group to the tetrahydro-1,6-naphthyridine scaffold can significantly influence its physicochemical properties and biological activity, making it a subject of interest for drug discovery and development.

Key Structural Features:

-

Core Scaffold: 5,6,7,8-tetrahydro-1,6-naphthyridine, a partially saturated bicyclic system.

-

Key Substituent: A nitro group at the 3-position of the aromatic ring, which is a strong electron-withdrawing group known to modulate the electronic properties and reactivity of the molecule.

Physicochemical Properties

| Property | Predicted Value/Characteristic | Notes |

| CAS Number | 123792-68-7 | |

| Molecular Formula | C₈H₉N₃O₂ | |

| Molecular Weight | 179.18 g/mol | |

| Appearance | Likely a solid at room temperature | Based on related naphthyridine compounds. |

| Solubility | Expected to have moderate solubility in organic solvents. | The nitro group may increase polarity compared to the parent tetrahydro-1,6-naphthyridine. |

| pKa | The pyridine nitrogen atoms will exhibit basic properties. | The nitro group will decrease the basicity of the aromatic pyridine ring. |

Synthesis Strategies

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, its synthesis can be envisioned through established methods for the modification of the 1,6-naphthyridine ring system.

One plausible synthetic route involves the nitration of the parent 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold. Another approach could be the synthesis of a pre-nitrated pyridine precursor followed by ring closure to form the tetrahydronaphthyridine system.

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthetic routes to this compound.

General Experimental Considerations for Nitration (Hypothetical):

-

Starting Material: 5,6,7,8-tetrahydro-1,6-naphthyridine.

-

Reagents: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is a common nitrating agent for aromatic systems.

-

Procedure:

-

Dissolve the starting material in a suitable solvent, such as concentrated sulfuric acid, at a low temperature (e.g., 0 °C).

-

Slowly add the nitrating mixture dropwise while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir for a specified time, monitoring the progress by a suitable technique (e.g., TLC or LC-MS).

-

Quench the reaction by carefully pouring it onto ice.

-

Neutralize the solution with a base (e.g., sodium hydroxide or sodium carbonate) to precipitate the product.

-

Isolate the product by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography.

-

Note: The regioselectivity of the nitration would need to be confirmed experimentally.

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not available, the expected spectral features can be predicted based on its structure and data from related compounds.

| Technique | Predicted Spectral Features |

| ¹H NMR | - Aromatic protons on the nitropyridine ring would appear in the downfield region, shifted further downfield compared to the unsubstituted ring due to the electron-withdrawing nitro group.- Aliphatic protons of the tetrahydro-pyridine ring would appear as multiplets in the upfield region. |

| ¹³C NMR | - Aromatic carbons would appear in the downfield region, with the carbon bearing the nitro group showing a characteristic chemical shift.- Aliphatic carbons of the tetrahydro-pyridine ring would appear in the upfield region. |

| IR Spectroscopy | - Characteristic strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂) would be expected in the regions of approximately 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, respectively.- C-H stretching vibrations of the aromatic and aliphatic portions.- C=N and C=C stretching vibrations of the pyridine ring. |

| Mass Spectrometry | - The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (179.18). |

Potential Biological Activity and Applications in Drug Development

The biological activity of this compound has not been specifically reported. However, based on the activities of related compounds, it could be a candidate for investigation in several therapeutic areas.

-

Anticancer Activity: Naphthyridine derivatives have shown promise as anticancer agents by targeting various mechanisms, including topoisomerase inhibition and targeting the colchicine binding site of tubulin.[1] The presence of a nitro group can sometimes enhance the cytotoxic activity of heterocyclic compounds.[2]

-

Antimicrobial Activity: The naphthyridine scaffold is a core component of several antibacterial drugs, such as nalidixic acid.[3] Nitroaromatic compounds are also known to possess antimicrobial properties.[]

-

Enzyme Inhibition: Substituted naphthyridines have been developed as inhibitors of various enzymes, including HIV-1 integrase and cyclin-dependent kinases (CDKs).[5][6]

Potential Mechanism of Action:

The nitro group is a key feature that can influence the mechanism of action. In some contexts, nitroaromatic compounds can undergo bioreduction to form reactive nitroso and hydroxylamine intermediates, which can lead to cellular damage. This mechanism is exploited in some antimicrobial and anticancer drugs.

Signaling Pathway Involvement (Hypothetical):

Given the potential for anticancer activity, this compound could potentially interact with signaling pathways involved in cell cycle regulation, apoptosis, or DNA damage response.

Caption: A potential, generalized signaling pathway for the anticancer activity of the title compound.

Future Research Directions

Due to the limited specific data available for this compound, several avenues of research are open for exploration:

-

Development of a robust and detailed synthetic protocol.

-

Full spectroscopic characterization (NMR, IR, MS, and elemental analysis) to confirm its structure.

-

In vitro screening against a panel of cancer cell lines and microbial strains to determine its biological activity profile.

-

Enzyme inhibition assays to identify potential molecular targets.

-

Mechanism of action studies to elucidate how the compound exerts its biological effects.

-

Structure-activity relationship (SAR) studies by synthesizing and evaluating analogs with different substituents.

Conclusion

This compound represents an under-investigated molecule within the broader class of biologically active naphthyridines. While its specific properties and activities remain to be elucidated, the combination of the privileged tetrahydronaphthyridine scaffold and the modulating effect of the nitro group suggests that it could be a valuable compound for further investigation in drug discovery, particularly in the areas of oncology and infectious diseases. This guide provides a foundational framework based on related compounds to stimulate and guide future research into this potentially significant molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine | C8H11N3 | CID 53249914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 5. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Naphthyridines. Part III. Tetrahydro- and decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

spectral data for 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine (NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthesis and provides predicted spectral data for the novel compound 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine. Due to the absence of published experimental data for this specific molecule, this document serves as a predictive guide based on established chemical principles and spectral data from analogous compounds. The proposed synthesis involves the preparation of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold followed by electrophilic nitration. Predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are presented in tabular format to facilitate potential identification and characterization of this compound in a research setting. Detailed experimental protocols for the proposed synthesis and a general workflow for spectroscopic analysis are also provided.

Proposed Synthesis

The synthesis of this compound is proposed as a two-step process. The initial step involves the synthesis of the precursor, 5,6,7,8-tetrahydro-1,6-naphthyridine, which can be achieved through various reported methods, including the Pictet-Spengler reaction or cobalt-catalyzed [2+2+2] cyclizations.[1][2][3] The subsequent step is the selective nitration of the pyridine ring. Direct nitration of pyridine and its derivatives can be challenging due to the deactivating effect of the nitrogen atom.[4] However, nitration can be achieved using stronger nitrating agents or by activating the ring.

A plausible method for the nitration of 5,6,7,8-tetrahydro-1,6-naphthyridine would involve the use of a nitrating mixture of nitric acid and sulfuric acid. The electron-donating character of the partially saturated piperidine ring is expected to favor electrophilic substitution on the pyridine ring, directing the nitro group to the 3-position.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine

This protocol is based on established literature procedures for similar compounds.[1][2]

-

Materials: Appropriate starting materials for the chosen synthetic route (e.g., for Pictet-Spengler: a suitable pyridinylethylamine and a glyoxylate derivative), necessary solvents, and catalysts.

-

Procedure:

-

Follow a reported procedure for the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine. This may involve a multi-step synthesis of a pyridinylethylamine precursor followed by a Pictet-Spengler cyclization.[1]

-

Alternatively, a cobalt-catalyzed [2+2+2] cyclization of a dialkynylnitrile can be employed.[2][3]

-

Purify the resulting 5,6,7,8-tetrahydro-1,6-naphthyridine by column chromatography or recrystallization.

-

Characterize the product by NMR and MS to confirm its identity and purity before proceeding to the next step.

-

Step 2: Nitration to this compound

This protocol is a general procedure for the nitration of activated heterocyclic compounds.

-

Materials: 5,6,7,8-tetrahydro-1,6-naphthyridine, concentrated sulfuric acid (98%), fuming nitric acid (90%), ice, sodium bicarbonate solution, dichloromethane, anhydrous sodium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add 5,6,7,8-tetrahydro-1,6-naphthyridine to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.

-

Once the substrate is fully dissolved, add fuming nitric acid dropwise via the dropping funnel, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to obtain this compound.

-

Predicted Spectral Data

The following spectral data are predicted based on the analysis of structurally similar compounds.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is based on the known chemical shifts of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives and the electronic effects of the nitro group on a pyridine ring.[1][5] The nitro group is strongly electron-withdrawing and will deshield the protons on the pyridine ring, shifting them to a higher chemical shift (downfield).

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 9.1 - 9.3 | d | ~2.5 |

| H-4 | 8.3 - 8.5 | d | ~2.5 |

| H-5 | 3.6 - 3.8 | t | ~6.0 |

| H-7 | 3.0 - 3.2 | t | ~6.0 |

| H-8 | 4.0 - 4.2 | s | - |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum is based on the analysis of related tetrahydro-1,6-naphthyridine structures and the known effects of a nitro substituent on the carbon chemical shifts of a pyridine ring.[6][7] The nitro group will cause a significant downfield shift for the carbon atom to which it is attached (C-3) and will also influence the chemical shifts of the other carbons in the pyridine ring.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | 145 - 150 |

| C-4 | 120 - 125 |

| C-4a | 140 - 145 |

| C-5 | 45 - 50 |

| C-7 | 25 - 30 |

| C-8 | 40 - 45 |

| C-8a | 125 - 130 |

Predicted IR Data

The predicted IR spectrum is based on the characteristic absorption frequencies of nitroarenes and substituted pyridines.[8][9][10][11][12][13][14][15] The most prominent bands are expected to be the asymmetric and symmetric stretching vibrations of the nitro group.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-O (asymmetric stretch) | 1530 - 1560 | Strong |

| N-O (symmetric stretch) | 1340 - 1360 | Strong |

| C=N (pyridine ring stretch) | 1600 - 1620 | Medium |

| C=C (pyridine ring stretch) | 1570 - 1590 | Medium |

| C-H (aromatic stretch) | 3050 - 3150 | Medium |

| C-H (aliphatic stretch) | 2850 - 2960 | Medium |

| C-N (aliphatic amine stretch) | 1250 - 1350 | Medium |

Predicted Mass Spectrometry (MS) Data

The predicted mass spectrum (Electron Ionization - EI) is based on the expected fragmentation patterns of nitroaromatic compounds and tetrahydro-naphthyridine derivatives.[16][17][18][19][20][21][22][23][24] The molecular ion peak is expected to be observed. Common fragmentation pathways for nitroarenes include the loss of NO₂ and NO.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment |

| 179 | [M]⁺ (Molecular Ion) |

| 133 | [M - NO₂]⁺ |

| 149 | [M - NO]⁺ |

| 105 | Further fragmentation of [M - NO₂]⁺ |

General Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of the synthesized compound.

Conclusion

This technical guide provides a predictive framework for the synthesis and spectroscopic characterization of this compound. The proposed synthetic route and the predicted spectral data offer a valuable resource for researchers aiming to synthesize and identify this novel compound. It is important to reiterate that the information presented herein is theoretical and should be used as a guide for experimental design and data interpretation. All proposed experimental work should be conducted with appropriate safety precautions.

References

- 1. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. 3-Nitropyridine(2530-26-9) 1H NMR spectrum [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. spectrabase.com [spectrabase.com]

- 8. Chemistry: Nitro compound infrared spectra [openchemistryhelp.blogspot.com]

- 9. asianpubs.org [asianpubs.org]

- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 11. researchgate.net [researchgate.net]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. eng.uc.edu [eng.uc.edu]

- 16. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. spectrabase.com [spectrabase.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 21. researchgate.net [researchgate.net]

- 22. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 23. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 24. raco.cat [raco.cat]

Biological Activity of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine: A Prospective Technical Guide

Disclaimer: Direct experimental data on the biological activity of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine is not available in the current scientific literature. This guide provides a prospective analysis based on the known biological activities of the core scaffold, 5,6,7,8-tetrahydro-1,6-naphthyridine, and the general influence of nitro-group substitution on heterocyclic compounds.

Introduction

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a "privileged" heterocyclic structure in medicinal chemistry, forming the core of various biologically active molecules.[1] Derivatives of this scaffold have shown a range of activities, indicating its versatility as a template for drug design. The introduction of a nitro group, a potent electron-withdrawing moiety, can significantly modulate the physicochemical and pharmacological properties of a parent molecule, often conferring novel biological activities.[2][3] This guide explores the potential biological activities of this compound by examining the activities of its parent scaffold and the impact of nitro substitution on similar structures.

The 5,6,7,8-tetrahydro-1,6-naphthyridine Scaffold

The 5,6,7,8-tetrahydro-1,6-naphthyridine core has been identified in compounds targeting a variety of diseases. Its structural rigidity and defined vectoral presentation of substituents make it an attractive scaffold for achieving high-affinity interactions with biological targets.

Known Biological Activities of Derivatives

Derivatives of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold have been investigated for several therapeutic applications. A notable example is the asymmetric synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold as a key component of TAK-828F, a potent and selective inverse agonist of the Retinoid-related Orphan Receptor γt (RORγt).[4] RORγt is a critical transcription factor for the differentiation of Th17 cells, which are implicated in various autoimmune diseases.[4] Additionally, libraries based on this scaffold have been synthesized and screened for antituberculosis activity, yielding lead compounds for further development.[5] Other substituted 1,6-naphthyridines have been explored as CDK5 inhibitors for the treatment of kidney diseases.[6]

The Influence of the Nitro Group

The nitro group is a well-known pharmacophore and, in some contexts, a toxicophore.[3] Its strong electron-withdrawing nature can alter the electron distribution of the aromatic ring system, influencing pKa, hydrogen bonding capacity, and metabolic stability. In many instances, the biological activity of nitro-containing compounds is dependent on the enzymatic reduction of the nitro group to reactive intermediates like nitroso and hydroxylamine species, or ultimately to an amine.[3] These reactive intermediates can covalently modify biological macromolecules, including proteins and DNA.[3]

Nitro-substituted heterocycles have a long history as antimicrobial agents.[3] More recently, they have been extensively investigated as anticancer agents, where their ability to induce DNA damage and oxidative stress under hypoxic conditions found in solid tumors is exploited. For instance, 3-nitro-naphthalimides have been designed and evaluated as potential antitumor agents.

Prospective Biological Activities of this compound

Based on the activities of the parent scaffold and the known effects of the nitro group, several potential biological activities for this compound can be hypothesized.

Potential as an Anticancer Agent

The presence of the nitro group suggests potential anticancer activity. The mechanism could be twofold:

-

DNA Damage and Repair Inhibition: Similar to other nitroaromatic compounds, this compound might undergo bioreduction in hypoxic tumor cells to form reactive species that damage DNA. The planar naphthyridine system could also facilitate intercalation into DNA.

-

Kinase Inhibition: The 1,6-naphthyridine scaffold is present in known kinase inhibitors.[6] The nitro group could modulate the binding affinity and selectivity for specific kinases involved in cancer cell proliferation and survival.

Potential as an Antimicrobial Agent

Many nitro-containing heterocyclic compounds exhibit potent antimicrobial activity. The mechanism often involves the reductive activation of the nitro group within microbial cells, leading to the generation of toxic radical species that disrupt cellular processes. It is plausible that this compound could be investigated for activity against various bacterial and parasitic pathogens.

Data Presentation

As no direct experimental data exists for this compound, the following table summarizes the biological activities of representative derivatives of the parent 1,6-naphthyridine and tetrahydro-1,6-naphthyridine scaffolds.

| Compound Class/Derivative | Biological Target/Activity | Quantitative Data (Example) | Reference |

| Substituted 1,6-Naphthyridines | CDK5 Inhibition | IC50: <10 nM - >1 µM | [6] |

| 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold | RORγt Inverse Agonism (in TAK-828F) | Not specified for scaffold alone | [4] |

| 5,6,7,8-Tetrahydro-1,6-naphthyridine Library | Antituberculosis Activity | Lead compounds identified | [5] |

| 3-Nitro-naphthalimides (Analogous Nitro-heterocycle) | Antiproliferative (T-24 cells) | IC50: 4.133 ± 0.9 µM |

Experimental Protocols

Detailed experimental protocols for the specific evaluation of this compound are not available. However, the following are representative methodologies for assessing the hypothesized biological activities based on related compounds.

Protocol 1: In Vitro Antiproliferative Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic or antiproliferative effects of a compound on cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., T-24 bladder cancer, HepG2 liver cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compound, this compound, is dissolved in DMSO to create a stock solution. Serial dilutions are prepared in culture media and added to the wells to achieve a range of final concentrations. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: CDK5)

This protocol describes a method to determine if a compound inhibits the activity of a specific kinase.

-

Reagents: Recombinant human CDK5/p25 enzyme, a suitable peptide substrate (e.g., histone H1), and ATP are required. The test compound is dissolved in DMSO.

-

Reaction Setup: The assay is typically performed in a 96- or 384-well plate. The reaction mixture contains the CDK5/p25 enzyme, the peptide substrate, and the test compound at various concentrations in a kinase buffer.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled [γ-32P]ATP or in a system with a detection antibody for the phosphorylated substrate).

-

Incubation: The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. If using radiolabeled ATP, the phosphorylated substrate is captured on a filter membrane, and radioactivity is measured. For non-radioactive methods, a specific antibody that recognizes the phosphorylated substrate is used in an ELISA-like format, with detection via a secondary antibody conjugated to an enzyme (e.g., HRP) that generates a colorimetric or chemiluminescent signal.

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value is determined from the dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Hypothetical anticancer mechanism of this compound.

Experimental Workflow Diagram

Caption: A general workflow for the in vitro biological evaluation of a novel compound.

References

- 1. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activity of Naturally Derived Naphthyridines [mdpi.com]

- 4. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of the 5,6,7,8-Tetrahydro-1,6-Naphthyridine Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, a thorough review of scientific literature reveals no specific biological or therapeutic data for the compound "3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine." This guide, therefore, focuses on the established and potential therapeutic targets of the core scaffold, 5,6,7,8-tetrahydro-1,6-naphthyridine, and its derivatives. The introduction of a nitro group at the 3-position represents a chemical modification that could modulate activity towards these targets, warranting further investigation.

Executive Summary

The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a privileged scaffold in medicinal chemistry, demonstrating a diverse range of biological activities.[1][2] Derivatives of this heterocyclic system have shown promise in several therapeutic areas, including antiviral, anti-inflammatory, and anticancer applications. This document outlines the key known and potential therapeutic targets for this scaffold, providing a foundation for future drug discovery and development efforts centered on novel derivatives such as this compound.

Known and Potential Therapeutic Targets

The versatility of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold allows for chemical modifications that can be tailored to interact with various biological targets. The primary therapeutic areas and specific molecular targets identified for derivatives of this scaffold are detailed below.

Antiviral Activity: HIV-1 Integrase Inhibition

A significant area of investigation for 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives is in the treatment of HIV-1 infection.[3] Certain derivatives have been identified as potent allosteric inhibitors of HIV-1 integrase.[3]

-

Mechanism of Action: These compounds do not bind to the active site of the integrase enzyme but to an allosteric site, specifically the binding site of the cellular cofactor lens epithelium-derived growth factor (LEDGF/p75).[3] This binding induces aberrant multimerization of the integrase enzyme, thereby inhibiting its function in viral replication.[3]

Anti-inflammatory and Autoimmune Diseases: RORγt Inverse Agonism

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a key component of potent and selective inverse agonists of the Retinoid-related Orphan Receptor gamma t (RORγt).[4] RORγt is a critical transcription factor for the differentiation of Th17 cells, which play a central role in the pathogenesis of various autoimmune diseases.[4]

-

Mechanism of Action: By acting as inverse agonists, these compounds suppress the constitutive activity of RORγt, leading to a reduction in the production of pro-inflammatory cytokines such as IL-17A and IL-17F.[4] This mechanism provides a promising therapeutic strategy for conditions like psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[4]

Oncology: Diverse Anticancer Activities

The broader naphthyridine class of compounds has been extensively studied for its anticancer properties, targeting various aspects of cancer cell biology.[5][6][7] While direct evidence for the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is less specific, the general activities of naphthyridines suggest potential for this core in oncology. Potential targets for naphthyridine derivatives include:

-

Receptor Tyrosine Kinases (RTKs): Inhibition of RTKs such as EGFR and fibroblast growth factor receptors.[5][6]

-

Other Kinases: Inhibition of enzymes like casein kinase 2, c-Met kinase, and phosphoinositide-dependent kinase 1 (PDK1).[5][6]

-

DNA Topoisomerases: Acting as inhibitors of these enzymes, which are crucial for DNA replication and repair in cancer cells.[5][6]

Antibacterial Activity

Naphthyridine derivatives have a long history as antibacterial agents, with nalidixic acid being a notable example.[7] Their primary mechanism of action in bacteria is the inhibition of DNA gyrase (topoisomerase II), an enzyme essential for bacterial DNA replication.[8][9] The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold could potentially be functionalized to develop new antibacterial agents.

Data Presentation: Biological Activities of 5,6,7,8-Tetrahydro-1,6-Naphthyridine Derivatives

No quantitative data is available for this compound. The following table is a representative summary of data for other derivatives of the core scaffold.

| Compound Class | Target | Assay Type | Key Quantitative Data | Reference |

| Tetrahydro-1,6-naphthyridine Derivatives | HIV-1 Integrase (Allosteric Site) | Cell-based HIV-1 Inhibition Assay | EC50 values in the low micromolar to nanomolar range | [3] |

| TAK-828F (A Tetrahydro-1,6-naphthyridine derivative) | RORγt | Inverse Agonist Activity Assay | IC50 values in the nanomolar range | [4] |

Experimental Protocols

Detailed experimental methodologies are crucial for the evaluation of novel compounds. Below are representative protocols for assessing the activity of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives against the key targets identified.

HIV-1 Integrase Allosteric Inhibition Assay

Objective: To determine the ability of a test compound to inhibit HIV-1 replication through an allosteric mechanism targeting the integrase enzyme.

Methodology:

-

Cell Culture: MT-4 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

-

Viral Infection: Cells are infected with a wild-type HIV-1 strain (e.g., NL4-3) in the presence of serial dilutions of the test compound.

-

Cytotoxicity Assessment: A parallel assay is performed without viral infection to assess the cytotoxicity of the compound using a standard method like the MTT assay.

-

Quantification of Viral Replication: After 4-5 days of incubation, viral replication is quantified by measuring the p24 antigen concentration in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are calculated from the dose-response curves. The selectivity index (SI) is determined as the ratio of CC50 to EC50.

RORγt Inverse Agonist Reporter Gene Assay

Objective: To measure the ability of a test compound to inhibit the transcriptional activity of RORγt.

Methodology:

-

Cell Line: A stable cell line (e.g., HEK293) co-transfected with a plasmid expressing the ligand-binding domain of human RORγt fused to the GAL4 DNA-binding domain, and a reporter plasmid containing a GAL4 upstream activation sequence driving the expression of a reporter gene (e.g., luciferase) is used.

-

Compound Treatment: Cells are treated with various concentrations of the test compound.

-

Luciferase Assay: After a suitable incubation period (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: The IC50 value, representing the concentration of the compound that causes a 50% reduction in luciferase activity, is determined from the dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key concepts related to the therapeutic targeting of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.

Caption: RORγt signaling pathway and inhibition by a 5,6,7,8-tetrahydro-1,6-naphthyridine derivative.

Caption: Mechanism and workflow for evaluating HIV-1 integrase allosteric inhibitors.

Future Directions

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold represents a promising starting point for the development of novel therapeutics. The introduction of a nitro group at the 3-position is a logical next step for lead optimization and expansion of the chemical space. Future research on "this compound" should focus on:

-

Synthesis: Development of a robust and scalable synthetic route.

-

In Vitro Screening: Evaluation of the compound against a panel of targets, including HIV-1 integrase, RORγt, various kinases, and bacterial strains.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues to understand the impact of the nitro group and other substituents on biological activity.

-

Mechanism of Action Studies: In-depth investigation of the molecular mechanisms for any confirmed biological activities.

By leveraging the known therapeutic potential of the core scaffold, a systematic investigation of novel derivatives like this compound may lead to the discovery of new and effective therapeutic agents.

References

- 1. Biological Activity of Naturally Derived Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Medicinal Chemistry Perspective of 1,8‐Naphthyridines as Anticancer Agents | CoLab [colab.ws]

- 7. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and History of Nitrotetrahydronaphthyridines

A comprehensive review of the available scientific literature reveals a notable absence of specific research on the class of compounds referred to as "nitrotetrahydronaphthyridines." Extensive searches of chemical and biological databases did not yield specific results for the discovery, history, synthesis, or biological activity of this particular heterocyclic system. This suggests that "nitrotetrahydronaphthyridines" may represent a novel or exceptionally niche area of chemical research with limited to no published data. It is also conceivable that this nomenclature is not standard, or that these compounds are intermediates in more complex chemical syntheses and not the primary subject of investigation.

While direct information on nitrotetrahydronaphthyridines is unavailable, this guide will provide an in-depth overview of the two constituent chemical moieties: naphthyridines and nitro compounds . This will offer researchers, scientists, and drug development professionals a foundational understanding of the chemical properties and biological activities that could be anticipated from the combination of these structures.

The Naphthyridine Core: A Scaffold of Diverse Biological Activity

Naphthyridines are a class of heterocyclic aromatic compounds consisting of two fused pyridine rings. The position of the nitrogen atoms within the bicyclic structure gives rise to six possible isomers, each with distinct chemical properties.[1] These scaffolds are of significant interest in medicinal chemistry due to their presence in numerous natural products and their wide range of biological activities.

Naphthyridine derivatives have been isolated from various natural sources, including marine organisms and terrestrial plants.[1] These natural products have demonstrated a plethora of pharmacological effects, including anti-infectious, anticancer, neurological, and psychotropic activities.[1][2]

Key Biological Activities of Naphthyridine Derivatives:

-

Anticancer: Certain naphthyridine alkaloids have shown significant cytotoxicity against a variety of human cancer cell lines, including those of the breast, lung, and colon.[2]

-

Antimicrobial: Several naphthyridine derivatives exhibit potent antibacterial and antifungal properties. For example, canthin-6-one, a 1,5-naphthyridine derivative, has demonstrated strong inhibitory activity against Staphylococcus aureus and Escherichia coli.[2]

-

PARP Inhibition: More recently, synthetic 1,5-naphthyridin-2(1H)-one derivatives have been identified as highly potent and selective inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair, making them promising candidates for cancer therapy.

The Nitro Group: A Potent Pharmacophore

The nitro group (-NO₂) is a well-established pharmacophore in medicinal chemistry, known to impart a wide range of biological activities to organic molecules.[3][4] Since the discovery of the nitro-containing antibiotic chloramphenicol in 1947, this functional group has been extensively incorporated into various drug scaffolds.[3]

The biological effects of nitro compounds are often attributed to their ability to undergo redox reactions within cells, leading to the generation of reactive nitrogen species that can be toxic to microorganisms and cancer cells.[3][4]

Prominent Classes of Bioactive Nitro Compounds:

-

Nitroimidazoles: This class includes the well-known antibiotic metronidazole, which is effective against anaerobic bacteria and protozoa.[3]

-

Nitrofurans: Derivatives of 5-nitrofuran, such as nitrofurantoin and furazolidone, are used as antibacterial agents. Their mechanism of action involves the reduction of the nitro group by bacterial nitroreductases to form cytotoxic metabolites.[5]

-

Nitrophenyl Derivatives: The substitution of a nitro group on a phenyl ring is a common feature in many biologically active compounds. For instance, certain 1,4-dihydropyridines bearing a nitrophenyl substituent have shown potent antitubercular activity.

Hypothetical Synthesis and Workflow for Nitrotetrahydronaphthyridines

While no specific experimental protocols for the synthesis of nitrotetrahydronaphthyridines have been found in the literature, a hypothetical synthetic approach can be envisioned based on established organic chemistry principles. A logical workflow for the synthesis and evaluation of such compounds is presented below.

Caption: A potential workflow for the synthesis, biological evaluation, and optimization of novel nitrotetrahydronaphthyridine derivatives.

Potential Signaling Pathways

Given the biological activities of the parent naphthyridine and nitro-aromatic compounds, nitrotetrahydronaphthyridines could potentially interact with various cellular signaling pathways. The specific pathway would depend on the precise structure of the molecule and the biological context. A generalized diagram illustrating potential interactions is provided below.

Caption: A conceptual diagram of potential molecular targets and resulting cellular effects of nitrotetrahydronaphthyridines.

Conclusion

While the specific class of "nitrotetrahydronaphthyridines" appears to be an unexplored area of chemical research, the individual components of this molecular architecture suggest a high potential for diverse and potent biological activities. The fusion of the versatile naphthyridine scaffold with the pharmacologically active nitro group presents a promising strategy for the design of novel therapeutic agents. Future research in this area would require the development of synthetic methodologies to access this novel heterocyclic system, followed by comprehensive biological evaluation to elucidate their potential as drug candidates. This guide serves as a foundational resource for researchers interested in exploring this uncharted territory of medicinal chemistry.

References

- 1. Dihydroporphyrin Synthesis: New Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and in vitro biological evaluation of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives as potent PARP-1 selective inhibitors and PARP-1 DNA trappers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of some novel 1,4-dihydropyridines as potential antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Determining the Solubility of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The following sections outline a standardized experimental protocol, a template for data presentation, and a visual representation of the experimental workflow. Adherence to this guide will facilitate the generation of accurate and reproducible solubility data, which is essential for advancing research and development involving 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine.

Data Presentation: A Template for Recording Solubility Data

To ensure consistency and facilitate comparison across different experimental conditions, it is recommended to record solubility data in a structured format. The following table serves as a template for documenting the solubility of this compound in various organic solvents at different temperatures.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Quantification | Notes |

| Methanol | 25 | HPLC-UV | |||

| Ethanol | 25 | HPLC-UV | |||

| Isopropanol | 25 | HPLC-UV | |||

| Acetone | 25 | HPLC-UV | |||

| Acetonitrile | 25 | HPLC-UV | |||

| Dichloromethane | 25 | HPLC-UV | |||

| Ethyl Acetate | 25 | HPLC-UV | |||

| Toluene | 25 | HPLC-UV | |||

| Add other solvents | |||||

| Vary temperatures |

Experimental Protocol: Determination of Equilibrium Solubility

This protocol describes the isothermal equilibrium solubility method, a common and reliable technique for determining the solubility of a solid compound in a solvent.

1. Materials and Equipment

-

Solute: this compound (purity > 95%)

-

Solvents: A range of organic solvents of analytical grade or higher (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, toluene).

-

Equipment:

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

-

2. Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 48, and 72 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

-

Quantification of Solute Concentration:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

For HPLC-UV analysis:

-

Develop a method with a suitable column and mobile phase to achieve good separation and peak shape for the analyte.

-

Prepare a calibration curve by analyzing a series of standard solutions of known concentrations.

-

Determine the concentration of the sample by interpolating its response from the calibration curve.

-

-

For UV-Vis spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent.

-

Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at λmax.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve using the Beer-Lambert law.

-

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the solvent at the given temperature, taking into account the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Preliminary Screening of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary screening protocols for a novel class of compounds: 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives. Given the diverse biological activities associated with the naphthyridine scaffold, including anticancer, antibacterial, and antiviral properties, this guide outlines a systematic approach to evaluating the therapeutic potential of these new chemical entities. The methodologies detailed herein are based on established protocols for analogous heterocyclic compounds and are intended to serve as a foundational framework for further investigation.

Introduction to this compound Derivatives

The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a "privileged" scaffold in medicinal chemistry, known to interact with a variety of biological targets. The introduction of a nitro group at the 3-position is a common strategy in drug design to modulate the electronic properties of the molecule, potentially enhancing its biological activity or altering its mechanism of action. Nitroaromatic compounds are known to exhibit a wide range of pharmacological effects, including antimicrobial and anticancer activities, often through mechanisms involving bioreduction. This guide focuses on the initial steps to elucidate the biological activity profile of this specific class of derivatives.

General Synthesis Pathway

The synthesis of this compound derivatives can be approached through multi-step synthetic routes. A general strategy involves the construction of the tetrahydronaphthyridine scaffold followed by nitration, or the use of a pre-nitrated precursor in the cyclization step. Below is a conceptual workflow for the synthesis.

Caption: A generalized workflow for the synthesis of the target compounds.

Preliminary Biological Screening

A preliminary screening cascade is essential to identify the potential therapeutic applications of novel this compound derivatives. The initial evaluation should focus on cytotoxicity and antimicrobial activity, as these are common properties of naphthyridine and nitroaromatic compounds.

Caption: A logical workflow for the initial biological evaluation of the derivatives.

Experimental Protocols

In Vitro Cytotoxicity Screening: MTT Assay

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

a. Cell Culture and Seeding:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

-

Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

b. Compound Treatment:

-

Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

-

A series of dilutions are made in the culture medium to achieve the desired final concentrations.

-

The culture medium from the wells is replaced with the medium containing the test compounds. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

-

The plates are incubated for 48-72 hours.

c. MTT Assay and Absorbance Measurement:

-

After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated, and the IC₅₀ (half-maximal inhibitory concentration) values are determined from dose-response curves.

In Vitro Antimicrobial Screening: Broth Microdilution Assay

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the test compounds against various bacterial strains.

a. Bacterial Strains and Culture Preparation:

-

A panel of clinically relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, are used.

-

Bacteria are cultured in appropriate broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

b. Assay Procedure:

-

The assay is performed in sterile 96-well microtiter plates.

-

Serial two-fold dilutions of the test compounds are prepared in the broth.

-

An equal volume of the standardized bacterial suspension is added to each well.

-

Positive (broth with bacteria) and negative (broth only) controls are included. A standard antibiotic (e.g., ciprofloxacin) is used as a reference.

-

The plates are incubated at 37°C for 18-24 hours.

c. Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation

The quantitative data from the preliminary screening should be organized into clear and concise tables to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: Representative Cytotoxic Activity of Naphthyridine Derivatives against Human Cancer Cell Lines

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Naphthyridine Derivative A | HeLa (Cervical) | 2.6 | [1] |

| Naphthyridine Derivative B | HL-60 (Leukemia) | 0.1 | [1] |

| Naphthyridine Derivative C | PC-3 (Prostate) | 5.1 | [1] |

| Fused Pyridine Derivative D | MCF-7 (Breast) | 6.13 | [2] |

| Fused Pyridine Derivative E | A549 (Lung) | 15.54 | [2] |

Table 2: Representative Antimicrobial Activity of Naphthyridine and Nitro-aromatic Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 1,4-Dihydropyridine Derivative 1 | Mycobacterium smegmatis | 9 | [3] |

| 1,4-Dihydropyridine Derivative 2 | Staphylococcus aureus | 25 | [3] |

| 1,4-Dihydropyridine Derivative 3 | Escherichia coli | 100 | [3] |

| Nitroxoline Derivative | Escherichia coli ATCC25922 | Varies | [4] |

| Nitroxoline Derivative | Staphylococcus aureus ATCC29213 | Varies | [4] |

Potential Mechanisms and Signaling Pathways

Based on the known biological activities of related compounds, this compound derivatives may exert their effects through various mechanisms.

Anticancer Activity

Many naphthyridine derivatives exhibit anticancer activity by targeting key cellular processes. A potential mechanism of action for a cytotoxic hit could involve the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. Inhibition leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.

Caption: A potential signaling pathway for the anticancer activity of the derivatives.

Antimicrobial Activity

The antimicrobial action of nitroaromatic compounds often involves the enzymatic reduction of the nitro group within the microbial cell. This process can generate reactive nitrogen species that are toxic to the cell, leading to damage of DNA and other critical biomolecules, ultimately resulting in cell death.

Caption: A proposed mechanism for the antimicrobial activity of the derivatives.

Conclusion

This technical guide provides a foundational framework for the preliminary screening of this compound derivatives. By following the outlined experimental protocols and considering the potential mechanisms of action, researchers can systematically evaluate the therapeutic potential of this novel class of compounds. The identification of "hit" compounds with significant cytotoxic or antimicrobial activity will warrant further investigation through more advanced secondary assays to elucidate their precise mechanisms of action and to assess their potential for further development as therapeutic agents.

References

- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Synthesis of 3-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine

Abstract

This document provides a detailed protocol for the synthesis of 3-amino-5,6,7,8-tetrahydro-1,6-naphthyridine from its nitro precursor, 3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine. The primary method described is catalytic hydrogenation using palladium on carbon (Pd/C), a widely adopted, efficient, and high-yielding procedure for the reduction of aromatic nitro groups.[1][2] Alternative methods are also discussed. This protocol is intended for researchers in medicinal chemistry and drug development, offering a reliable pathway to a key structural motif found in various biologically active compounds.[3][4]

Introduction